molecular formula C27H27N3O4 B11164132 N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11164132
M. Wt: 457.5 g/mol
InChI Key: JPBHZAUDRLNWNO-UHFFFAOYSA-N
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Description

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may involve:

    Formation of the Benzyl(methyl)carbamoyl Intermediate: This step often involves the reaction of benzylamine with methyl isocyanate under controlled conditions.

    Synthesis of the Pyrrolidine Core: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzyl(methyl)carbamoyl intermediate with the pyrrolidine core, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-[benzyl(methyl)carbamoyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C27H27N3O4/c1-29(17-19-8-4-3-5-9-19)27(33)23-10-6-7-11-24(23)28-26(32)20-16-25(31)30(18-20)21-12-14-22(34-2)15-13-21/h3-15,20H,16-18H2,1-2H3,(H,28,32)

InChI Key

JPBHZAUDRLNWNO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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